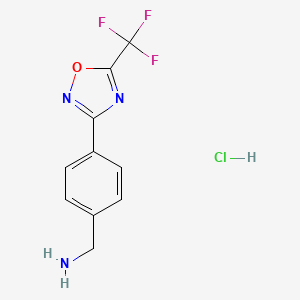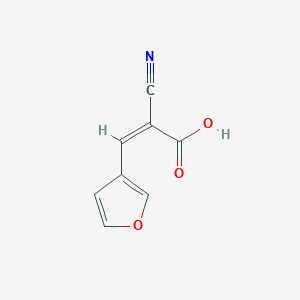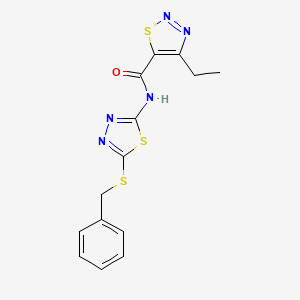![molecular formula C9H16FN B2958330 [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287312-04-1](/img/structure/B2958330.png)
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of psychoactive substances known as designer drugs, which are synthesized to mimic the effects of established drugs while avoiding legal restrictions. 1.1]pentanyl]methanamine.
Mécanisme D'action
The exact mechanism of action of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitter systems in the brain. Specifically, it is thought to increase the availability of serotonin and norepinephrine by inhibiting their reuptake into presynaptic neurons. It may also activate the sigma-1 receptor, which has been shown to modulate the activity of various ion channels and signaling pathways.
Biochemical and Physiological Effects:
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. It has also been found to have analgesic and anti-inflammatory properties, which may be mediated by its activity at the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its high potency and selectivity for its target receptors. This allows for precise control over the dosage and administration of the compound, which is important for studying its effects on various physiological and behavioral outcomes. However, one limitation is that the compound has not been extensively studied in humans, and its safety profile and potential side effects are not well understood.
Orientations Futures
There are several potential future directions for research on [3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is its potential as a treatment for various psychiatric and neurological disorders, such as depression, anxiety, and chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to evaluate the safety and tolerability of the compound in humans, which will be important for its potential clinical use.
Méthodes De Synthèse
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a synthetic compound that is prepared by reacting 3-(3-fluoropropyl)-bicyclo[1.1.1]pentane-1-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield the final compound.
Applications De Recherche Scientifique
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been shown to have affinity for the serotonin and norepinephrine transporters, which are involved in the regulation of mood, anxiety, and other cognitive functions. Additionally, it has been found to have activity at the sigma-1 receptor, which is implicated in the modulation of pain, inflammation, and neuroprotection.
Propriétés
IUPAC Name |
[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FN/c10-3-1-2-8-4-9(5-8,6-8)7-11/h1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTYZOUPWHFLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CN)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2958250.png)
![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)
![3-benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2958254.png)
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)



![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2958267.png)
